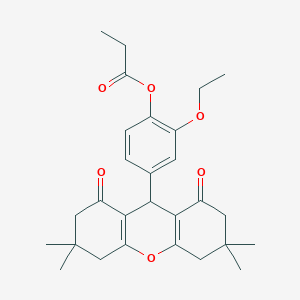
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide, also known as KW-6002, is a selective adenosine A2A receptor antagonist. It was first synthesized in 1996 by Kenji Watanabe at Kyowa Hakko Kogyo Co., Ltd. KW-6002 has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide acts as a selective antagonist of adenosine A2A receptors, which are primarily expressed in the striatum of the brain. Adenosine A2A receptors are involved in the regulation of dopamine release in the brain, and their blockade by this compound leads to an increase in dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. This compound also reduces the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in Huntington's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide for lab experiments is its selectivity for adenosine A2A receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another potential direction is the development of more potent and longer-lasting A2A receptor antagonists. Finally, the neuroprotective effects of this compound in Huntington's disease and Alzheimer's disease warrant further investigation to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, this compound is a selective adenosine A2A receptor antagonist with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the blockade of adenosine A2A receptors, leading to an increase in dopamine release in the brain. This compound has been shown to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease. While there are some limitations to its use in lab experiments, this compound remains a promising area of research for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide involves the reaction of 5-(2-furyl)-3-isoxazolecarboxylic acid with dicyclohexylcarbodiimide (DCC) and N,N-dimethylhexylamine (DMHA) in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. This compound has also been found to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease.
properties
IUPAC Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-20(17-14-19(25-21-17)18-12-7-13-24-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOQMQTXTYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)
![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
methanone](/img/structure/B5978039.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)

![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)
![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)